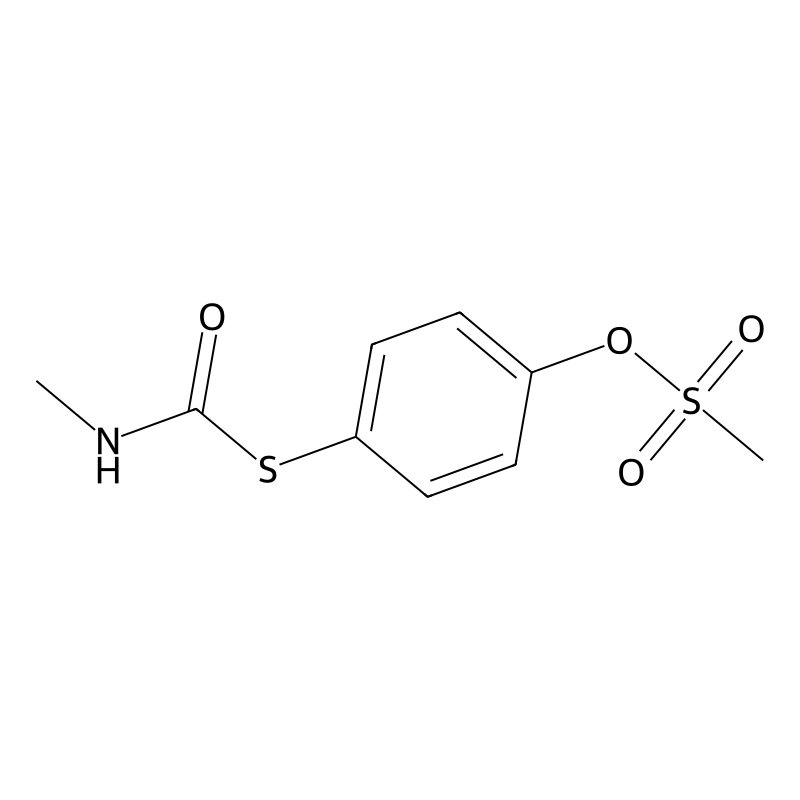

Methasulfocarb

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Physicochemical Properties of Methasulfocarb

The table below summarizes the available data for Methasulfocarb (CAS 66952-49-6), which is a thiocarbamate fungicide used to treat fungal diseases in rice [1] [2].

| Property | Value | Source / Comment |

|---|---|---|

| CAS Registry Number | 66952-49-6 | [3] [1] [2] |

| Molecular Formula | C₉H₁₁NO₄S₂ | [3] [1] [2] |

| Molecular Weight | 261.32 g/mol | [3] [1] [2] |

| Melting Point | 137-138 °C | [3] [1] |

| Density | ~1.42 g/cm³ | [3] [1] [4] |

| Log P (Partition coefficient) | 1.68 | Indicates low lipophilicity [1] |

| Water Solubility (at 20°C) | 480 mg/L (at pH 7) | Moderate [1] |

| DMSO Solubility | ~25 mg/mL (95.67 mM) | Sonication is recommended to achieve dissolution [2]. |

Detailed Experimental Protocol for DMSO Solubility Assessment

For research involving biological screening, accurately determining a compound's solubility in DMSO is crucial. The following protocol, adapted from a published research paper on fragment-based screening, uses NMR for precise quantification [5] [6].

Preparation of Stock Solution

- Dissolve the compound (provided as a powder) in DMSO-d6 to a target concentration of 100 mM.

- Use vigorous shaking at room temperature until the compound is fully solubilized.

- Allow the solution to stand overnight at room temperature.

- For long-term storage, keep the stock solution at -20°C for up to several months.

Preparation of Diluted Test Solution

- Thaw the 100 mM stock solution and keep it at room temperature overnight.

- Dilute this stock solution with DMSO-d6 to a target concentration of 1 mM. This concentration is typical for fragment-based screening assays.

NMR Analysis and Quantification

- Instrument: Use a Bruker Avance III HD 600 MHz spectrometer (or equivalent) equipped with a cryoprobe.

- Acquisition Parameters:

- Flip Angle: 30° 1H pulse

- Acquisition Time: 1.36 seconds

- Spectral Width: 20 ppm

- Scans: 32 per sample

- Relaxation Delay: 5 seconds between scans

- Temperature: 298 K (25°C)

- Pressure: Atmospheric

- Quantification Method: Use the ERETIC2 method (Electronic Reference to access In vivo Concentrations), which is based on the PULCON principle. This method correlates the absolute intensities of the sample's NMR peaks with a reference spectrum of a known standard.

- Reference Standard: A 1 mM solution of isoleucine in DMSO-d6.

- Estimated Experimental Error: ±50 μM.

This method classifies a compound as "soluble" if the measured concentration is 1000 μM (1 mM), and "insoluble" if it is below this threshold. The "gray area" between 900-999 μM is considered ambiguous due to experimental error [5] [6].

Workflow for Solubility Assessment

The diagram below outlines the key stages of the experimental protocol.

Key Considerations for Researchers

- Solubility Definition: Note that a 1 mM solubility threshold is critical for fragment-based screening, whereas a 10 mM threshold is common for preparing stock solutions. A compound with solubility between 1-10 mM might be suitable for the former but not the latter [5] [6].

- Handling and Storage: Freeze-thaw cycles and storage conditions can impact solubility. The protocol suggests a specific handling routine to ensure consistency [5] [2].

- Data Gaps: The provided solubility value for this compound is from a commercial supplier and may not have been derived from the rigorous NMR protocol described [2]. Independent verification is often recommended for critical applications.

References

- 1. (Ref: NK 191) this compound [sitem.herts.ac.uk]

- 2. | Antifungal | TargetMol this compound [targetmol.com]

- 3. | 66952-49-6 this compound [chemicalbook.com]

- 4. | fungicide, bactericide, and wood... | InvivoChem this compound [invivochem.com]

- 5. DMSO Solubility Assessment for Fragment-Based Screening [pmc.ncbi.nlm.nih.gov]

- 6. DMSO Solubility Assessment for Fragment-Based Screening [mdpi.com]

FRAC Code and Chemical Profile of Methasulfocarb

The FRAC (Fungicide Resistance Action Committee) code is a critical tool for managing resistance by grouping fungicides based on their target sites. The following table summarizes the key information for methasulfocarb.

| Property | Description |

|---|---|

| FRAC Code [1] | 42 |

| Chemical Group [1] | Thiocarbamate fungicide; Carbamate fungicide |

| IUPAC Name [1] | S-4-(mesyloxy)phenyl methyl(thiocarbamate) |

| Mode of Action [1] | Growth retarding activity |

| Example Pests Controlled [1] | Fusarium, Mucor, Pseudomonas, Pythium, and Rhizoctonia spp. |

| Example Applications [1] | Rice |

| Water Solubility [1] | 480 mg/L (Moderate) |

Experimental Considerations for Research

While the search results do not contain a specific experimental protocol for studying this compound, researchers can leverage the following general approaches commonly used in fungicide and metabolic studies.

- Metabolomic Profiling: To investigate the metabolic alterations induced by a substance like this compound in host cells, a non-targeted metabolomics approach is powerful. This typically involves treating cell samples and using Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (LC–QTOF-MS) for qualitative and quantitative analysis [2]. Multivariate statistical analyses like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) are then used to identify significant differential metabolites [3] [2].

- Dose-Response Bioassays: To assess the effectiveness and toxicity of a compound, dose-response experiments are fundamental. A typical protocol involves applying a range of concentrations to a test organism (e.g., plants, cells, or fungi) in a controlled environment. The response variable, such as dry foliage weight or cell viability, is measured, and doses causing a 50% effect (ED₅₀ or LC₅₀) are estimated [4].

Diagram of Research Workflow for Fungicide Mechanism Study

The diagram below visualizes a general experimental workflow for studying a fungicide's mechanism of action, integrating the methodologies mentioned above.

This workflow outlines key steps from initial cell treatment to final data analysis in fungicide research.

References

- 1. (Ref: NK 191) this compound [sitem.herts.ac.uk]

- 2. Metabolomic profiling of bovine leucocytes transformed by ... [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Metabolic Characteristics Induced by ... [pmc.ncbi.nlm.nih.gov]

- 4. Low Effectiveness of Prosulfocarb and Mesosulfuron-Methyl + ... [pmc.ncbi.nlm.nih.gov]

Chemical Profile and Properties

This section details the fundamental chemical identifiers and physicochemical characteristics of Methasulfocarb, which are crucial for understanding its behavior in research and application settings.

Table 1: Chemical Identity and Properties of this compound

| Property | Description |

|---|---|

| IUPAC Name | [4-(methylcarbamoylsulfanyl)phenyl] methanesulfonate [1] [2] |

| CAS Registry Number | 66952-49-6 [1] [3] [2] |

| Molecular Formula | C₉H₁₁NO₄S₂ [1] [3] [2] |

| Molecular Weight | 261.31 g/mol [1] [3] [2] |

| Appearance | Colourless to white or yellow crystalline solid [1] [3] |

| Melting Point | 138 °C [1] |

| Octanol-Water Partition Coefficient (Log P) | 1.68 (indicating low lipophilicity) [1] |

| Water Solubility | 480 mg/L at 20 °C (moderate) [1] |

| Mode of Action (Fungicide) | FRAC Code 42; exhibits growth-retarding activity [1] |

Applications and Efficacy

This compound is a soil-applied fungicide that controls a range of fungal pathogens, including Fusarium, Mucor, Pseudomonas, Pythium, and Rhizoctonia species [1]. Its primary application is in rice crops [1]. It is typically formulated into granular or wettable powder forms for soil treatment [1].

Toxicological and Ecotoxicological Data

Understanding the safety profile of a compound is essential for laboratory and field use. The following table summarizes key hazard data.

Table 2: Toxicological and Ecotoxicological Profile

| Endpoint | Result | Classification |

|---|---|---|

| Mammalian Acute Oral LD₅₀ (Rat) | 112 mg/kg [1] | Moderate toxicity [1] |

| Avian Acute LD₅₀ | No data found [1] | - |

| Earthworm Acute 14-day LC₅₀ | No data found [1] | - |

| Honeybee Acute Contact LD₅₀ | No data found [1] | - |

| Bio-concentration Factor (BCF) | Low risk (based on Log P < 3) [1] | Low risk |

Experimental Research Protocols

For researchers aiming to work with this compound in a laboratory setting, here are practical considerations for handling and formulating the compound.

Solubility and Stock Solution Preparation this compound has moderate solubility in water. For in vitro assays, it may dissolve in DMSO. If DMSO is insufficient, alternative solvents like ethanol or DMF can be tested with a minute amount of the product first to avoid sample loss [2].

Formulation for Bioactivity Assays

- Oral Formulation for Studies: The compound can be suspended in 0.5% carboxymethylcellulose sodium (CMC Na) for administration. For example, to prepare a 2.5 mg/mL suspension, add 250 mg of this compound to 100 mL of 0.5% CMC Na solution [2].

- Injection Formulation: One common method is to use a mixture of DMSO, PEG300, Tween 80, and saline (in a ratio of 10:40:5:45). Always use freshly prepared formulations for optimal results [2].

Storage and Handling

- Long-term Storage: Store the powder at -20°C, where it can be stable for up to 3 years [2].

- In-solvent Storage: Solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month [2].

- Shipping: The solid is stable at ambient temperature for a few days during ordinary shipping [2].

Regulatory and Safety Status

This compound is not approved for use in the European Union according to EC Regulation 1107/2009 [1]. It was first introduced in Japan in 1984 [1]. Example products include "Kayabest," with Nippon Kayaku listed as an example manufacturer [1].

Diagram: Methasulfocarm Fungicidal Action

The following diagram visualizes the conceptual fungicidal action and research context of this compound based on available data.

References

Methasulfocarb Profile and Application Data

The following tables consolidate the available physicochemical, toxicological, and application data for methasulfocarb, which is a fungicide and plant growth regulator used primarily in rice crops [1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Conditions / Notes |

|---|---|---|

| Chemical Formula | C₉H₁₁NO₄S₂ [1] [2] | - |

| Molecular Weight | 261.31 g/mol [1] [2] | - |

| CAS RN | 66952-49-6 [1] [3] [2] | - |

| IUPAC Name | S-4-(mesyloxy)phenyl methyl(thiocarbamate) [1] | - |

| Appearance | Colourless crystalline solid [1] | - |

| Melting Point | 138 °C [1] | - |

| Water Solubility | 480 mg L⁻¹ [1] | Moderate, at 20°C & pH 7 |

| Octanol-Water Partition Coefficient (Log P) | 1.68 [1] | Low |

| Vapor Pressure | Decomposes before boiling [1] | - |

| Mode of Action | Growth retarding activity [1] | FRAC Code: 42 [1] |

Table 2: Ecotoxicological and Regulatory Profile

| Category | Data | Notes |

|---|---|---|

| Mammalian Acute Oral LD₅₀ | 112 mg kg⁻¹ [1] | Moderate toxicity (Rat) |

| EU Regulatory Status | Not approved [1] | Regulation (EC) 1107/2009 |

| Example Applications | Rice [1] | Soil application |

| Example Pests Controlled | Fusarium, Mucor, Pseudomonas, Pythium, Rhizoctonia spp. [1] | - |

| Formulation Types | Granular or wettable powder [1] | For soil application |

Proposed Experimental Workflow for Soil Treatment

Based on the general information available, here is a visual workflow for a typical soil treatment efficacy study. This diagram outlines the key stages from initial setup to final analysis.

Workflow for Soil Treatment Efficacy Study

Detailed Methodologies for Key Stages

Soil Preparation and Experimental Setup

- Use a standardized potting soil or sterilized natural soil to minimize background microbial interference.

- Fill multiple pots (e.g., 10-15 per treatment group) to ensure statistical power.

- Include control groups: untreated healthy control (no pathogen, no chemical), untreated diseased control (with pathogen, no chemical), and a positive control (with pathogen, established fungicide).

Pathogen Inoculation and Chemical Application

- Inoculate the soil with a standardized spore or mycelial suspension of a target fungus, such as Fusarium or Rhizoctonia, several days before or during planting [1].

- Apply this compound according to treatment groups. For a wettable powder formulation, prepare a stock solution and serially dilute it to achieve the desired concentrations (e.g., 1, 2, and 5 mg active ingredient per kg of soil). Apply as a soil drench, ensuring even distribution.

Sample Collection and Metabolomic Analysis (Optional)

- To investigate the biochemical mode of action, you can adapt methodologies from toxicology studies [4].

- Cell Culture: Use a relevant cell line (e.g., 3D4/21 porcine alveolar macrophages as a model) [4].

- Treatment: Expose cells to this compound at varying concentrations (e.g., 1, 2 μM) and for different durations (12, 24, 48 hours). Use an MTT assay to determine cell viability and establish IC₅₀ values [4].

- Metabolite Extraction: Collect and lyse cells. Add pre-cooled methanol, vortex, and centrifuge. Pool supernatants, evaporate to dryness, and reconstitute the residue in a mobile phase for analysis [4].

- LC-MS/MS Analysis: Perform analysis using a system like an AB Sciex ExionLC with a TripleTOF 5600+ mass spectrometer. Use both positive and negative ion modes for comprehensive metabolite detection [4].

- Data Processing: Use software like Progenesis QI for preprocessing. Identify differential metabolites (VIP > 1, p < 0.05) and perform pathway enrichment analysis (e.g., with MetaboAnalyst and KEGG) to identify affected pathways such as purine or glutathione metabolism [4].

Critical Considerations for Researchers

- Regulatory Status: this compound is not approved for use in the European Union [1]. All research should comply with local regulations and institutional biosafety guidelines.

- Toxicity: The acute oral LD₅₀ in rats is 112 mg/kg, classifying it with moderate toxicity [1]. Appropriate personal protective equipment (PPE) and safe laboratory practices are mandatory.

- Data Gaps: The available data lacks specific details on soil adsorption, degradation half-life (DT₅₀), and effects on non-target soil microorganisms. Research could valuably focus on these areas.

Conclusion

This document provides a foundational profile of this compound and a framework for designing soil treatment experiments. The proposed workflow and detailed protocols, particularly the metabolomics analysis, can be adapted to generate robust data on the efficacy and mode of action of this compound in an agricultural research context.

References

Chemical and Application Profile of Methasulfocarb

The table below summarizes the key characteristics of methasulfocarb as a fungicide, based on the Pesticide Properties Database [1].

| Property | Description / Value |

|---|---|

| Pesticide Type | Fungicide; Plant Growth Regulator [1] |

| Chemical Group | Thiocarbamate fungicide; Carbamate fungicide [1] |

| IUPAC Name | S-4-(mesyloxy)phenyl methyl(thiocarbamate) [1] |

| Mode of Action | FRAC Code 42 (Growth retarding activity) [1] |

| Example Applications | Soil application for fungal diseases in rice crops [1] |

| Example Pests Controlled | Fusarium, Mucor, Pseudomonas, Pythium, and Rhizoctonia spp. [1] |

| Formulations | Granular or wettable powder [1] |

| Solubility in Water | 480 mg/L (moderate) [1] |

| Acute Oral LD₅₀ (Rat) | 112 mg/kg (moderate toxicity) [1] |

Proposed Protocol: Evaluating this compound Against Fusarium

This protocol outlines a standard in vitro and greenhouse experiment to assess the efficacy of this compound against Fusarium oxysporum. The methodology is adapted from general plant pathology principles and aligned with approaches seen in recent Fusarium control studies [2] [3].

In Vitro Antifungal Activity Assay

- Objective: To determine the direct inhibitory effect of this compound on Fusarium mycelial growth.

- Materials:

- Fungal Isolate: Pure culture of Fusarium oxysporum (or other relevant species).

- Fungicide: Technical grade this compound.

- Culture Medium: Potato Dextrose Agar (PDA).

- Methodology:

- Prepare PDA plates amended with this compound at a range of concentrations (e.g., 0, 1, 5, 10, 25, 50 μg/mL). A non-amended PDA plate serves as the control.

- Inoculate the center of each plate with a mycelial plug (5 mm diameter) from the actively growing edge of a Fusarium culture.

- Incubate plates at 25±1°C for 5-7 days.

- Measurements: Every 24 hours, measure the colony diameter in two perpendicular directions. Calculate the percentage of mycelial growth inhibition relative to the control using the formula:

- % Inhibition = [(Dc - Dt) / Dc] × 100

- Where Dc is the average diameter in the control, and Dt is the average diameter in the treatment.

- Data Analysis: Determine the effective concentration that inhibits 50% of mycelial growth (EC₅₀) using probit or regression analysis.

Greenhouse Efficacy Trial

- Objective: To evaluate the ability of this compound to control Fusarium wilt in a susceptible host plant (e.g., tomato) under controlled conditions.

- Materials:

- Plants: Seeds of a tomato variety susceptible to F. oxysporum f. sp. lycopersici.

- Pathogen: Fusarium oxysporum spore suspension (e.g., 1×10⁶ spores/mL).

- Fungicide: this compound formulated as a wettable powder.

- Methodology:

- Soil Infestation: Mix the pathogen spore suspension thoroughly into a sterilized potting mixture and place in pots. Allow the pathogen to establish for one week before planting.

- Treatment Groups: Establish the following groups with at least 10 replicates each:

- T1: Non-infested soil + no fungicide (Healthy Control).

- T2: Infested soil + no fungicide (Diseased Control).

- T3: Infested soil + this compound (e.g., soil drench at recommended field rate).

- T4: Infested soil + a commercial fungicide standard (e.g., Hemixazol [2] for comparison).

- Application: Apply the this compound as a soil drench after seedling transplantation.

- Growth Conditions: Maintain plants in a greenhouse at 25-28°C and monitor daily.

- Measurements: Record the following for 6-8 weeks:

- Disease Incidence: Percentage of plants showing wilting symptoms.

- Disease Severity: Rate plants on a 0-4 scale (0=healthy, 1=slight wilting, 2=moderate wilting, 3=severe wilting, 4=dead).

- Plant Biomass: Measure shoot and root dry weight at the end of the experiment.

- Data Analysis: Compare disease incidence, severity, and biomass data across treatments using analysis of variance (ANOVA) followed by a post-hoc test like Tukey's HSD.

Mechanisms of Action and Alternative Strategies

Since detailed molecular signaling pathways for this compound (FRAC Code 42) are not fully elucidated in the available literature, the following diagram illustrates the general site of action and the multi-faceted strategies often required for effective Fusarium management.

Supporting Research for Integrated Control:

- Natural Compound Elicitors: Methyl jasmonate (MeJA), a plant hormone, has been shown to inhibit the growth and deoxynivalenol (DON) toxin production in Fusarium graminearum by interfering with the cAMP-PKA signaling pathway [4]. Seed treatment with macroalgal-derived fucoidan and nanohydroxyapatite can also enhance plant defense mechanisms and mitigate Fusarium infection in faba beans [3].

- Biological Control and Soil Management: Specific agricultural practices, such as incorporating pineapple residues into the soil, can induce suppressiveness against Fusarium wilt by enriching for antagonistic microbes like Aspergillus fumigatus and Fusarium solani [5]. Furthermore, biological agents like Bacillus subtilis and Trichoderma harzianum have demonstrated significant efficacy in reducing Fusarium wilt in tomatoes, offering a promising alternative or supplement to chemical controls [2].

Discussion and Future Perspectives

While this compound is identified as a compound with activity against Fusarium species [1], its practical application for this purpose requires further validation. The proposed protocol provides a framework for researchers to generate critical efficacy data.

Future research should focus on:

- Confirming Efficacy: Conducting the experiments outlined above to establish dose-response relationships for different Fusarium species.

- Elucidating the Molecular Target: Investigating the specific biochemical pathway affected by this compound's "growth retarding activity" (FRAC Code 42) [1].

- Integrated Strategies: Evaluating this compound in combination with biological controls [5] [2] or natural elicitors [3] [4] to enhance control efficacy and potentially reduce application rates, aligning with sustainable agriculture goals.

References

- 1. (Ref: NK 191) this compound [sitem.herts.ac.uk]

- 2. Comparative Study of Biological and Chemical Control for ... [agris.fao.org]

- 3. Seed treatment with macroalgal-derived fucoidan and... [bmcplantbiol.biomedcentral.com]

- 4. MeJA inhibits fungal growth and DON toxin production by ... [pubmed.ncbi.nlm.nih.gov]

- 5. Development of fungal-mediated soil suppressiveness against ... [pmc.ncbi.nlm.nih.gov]

Chemical Profile of Methasulfocarb

The table below summarizes the key chemical and regulatory information for Methasulfocarb:

| Property | Description |

|---|---|

| IUPAC Name | S-4-(mesyloxy)phenyl methyl(thiocarbamate) [1] |

| Chemical Formula | C₉H₁₁NO₄S₂ [1] |

| Mode of Action | Growth retarding activity (FRAC Code: 42) [1] |

| Pesticide Type | Fungicide; Plant Growth Regulator [1] |

| Example Applications | Rice (soil application to control Fusarium, Mucor, Pseudomonas, Pythium and Rhizoctonia spp.) [1] |

| Regulatory Status (EC 1107/2009) | Not Approved [1] |

Efficacy Data and Alternative Fungicides

While this compound is indicated for Rhizoctonia, recent efficacy research on ornamentals highlights several more effective products. The "A Team" fungicides below consistently provide excellent to effective control of Rhizoctonia solani [2] [3].

| Product | Active Ingredient(s) | FRAC Code |

|---|---|---|

| Affirm WDG | polyoxin D zinc salt | 19 [3] |

| Emblem/Medallion WG | fludioxonil | 12 [3] |

| Empress Intrinsic | pyraclostrobin | 11 [3] |

| Orkestra | fluxapyroxad / pyraclostrobin | 7 / 11 [3] |

| Pageant Intrinsic | pyraclostrobin / boscalid | 11 / 7 [3] |

| Terraclor 400 | PCNB | 14 [3] |

| Tourney | metconazole | 3 [3] |

Standard Fungal Growth Inhibition Assay

The following protocol is adapted from standard methods for evaluating fungicide efficacy in vitro [4]. This protocol can be used to test both conventional fungicides and novel compounds.

- Preparation of Media: Serial dilutions of the test compound (e.g., this compound) are made in a solvent like DMSO. The solutions are added to warm Potato Dextrose Agar (PDA) to achieve the desired final concentrations and poured into multi-well plates [4].

- Fungal Inoculation: A 5-mm circular plug of agar, taken from the actively growing margin of a Rhizoctonia solani culture, is placed in the center of each cooled, solidified agar well [4].

- Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) in the dark. The growth diameter is measured after a set period (e.g., 24-75 hours, depending on the growth rate) [4].

- Data Analysis: The growth diameter in treatment wells is compared to that in solvent-control wells (e.g., PDA with 1% DMSO). The percentage of growth inhibition is calculated, and IC₅₀ values can be determined using a nonlinear regression model [4].

Emerging Molecular Targets for Control

Recent research has uncovered specific molecular pathways in R. solani that are critical for its virulence, offering new potential targets for control strategies beyond traditional fungicides [5].

Figure: Key pathways in R. solani virulence. The fungus upregulates methionine metabolism to counteract host-induced oxidative stress [5].

- Silencing Studies: Double-stranded RNA-mediated silencing of either Rs_MET13 (a key gene in methionine biosynthesis) or Rs_MsrA significantly impairs the pathogen's ability to cause disease in rice. The application of exogenous methionine can restore the disease-causing ability of Rs_MET13-silenced strains [5].

- Proposed Control Strategies: The study suggests that spray-induced gene silencing (SIGS) of Rs_MsrA or the design of antagonistic molecules that block MsrA activity could be exploited as novel strategies for controlling sheath blight disease in rice [5].

Research Recommendations and Notes

- Antifungal Rotation: When designing control strategies, rotate between products with different FRAC codes to minimize the risk of fungicide resistance developing in the pathogen population [3].

- Novel Compounds: Consider investigating D-tagatose, a rare sugar that has shown synergistic effects when tank-mixed with other fungicidal materials and can control various plant diseases, including those caused by Rhizoctonia [6].

- Regulatory Status: Be aware that this compound is not approved under EC Regulation 1107/2009 [1]. Research efforts may be better directed toward the promising alternatives and novel molecular targets discussed.

References

- 1. (Ref: NK 191) this compound [sitem.herts.ac.uk]

- 2. Rhizoctonia Efficacy – 2023 [ir4project.org]

- 3. R is for Rhizoctonia rot on ornamentals - MSU Extension [canr.msu.edu]

- 4. Fungal Mycelia Growth Inhibition Assay [bio-protocol.org]

- 5. PMC Search Update [pmc.ncbi.nlm.nih.gov]

- 6. Plant disease control agent comprising d-tagatose as ... [patents.google.com]

Comprehensive Application Notes and Protocols: Methasulfocarb as a Plant Growth Regulator

Executive Summary

Methasulfocarb (CAS RN: 66952-49-6) is a unique thiocarbamate compound that functions as both a fungicide and plant growth regulator, demonstrating specific growth-retarding activity in agricultural applications. Originally introduced in Japan in 1984, this substance has shown efficacy primarily in rice crops for controlling fungal pathogens while modifying plant growth characteristics. This document provides a comprehensive technical overview of this compound's properties, mechanisms of action, and application protocols to guide researchers and development professionals in leveraging its growth-regulating potential. The information contained herein synthesizes current scientific knowledge with practical methodologies for evaluating and applying this compound in controlled research settings, addressing both its functional properties and regulatory status across multiple jurisdictions.

Chemical and Regulatory Profile

Chemical Characteristics

This compound possesses distinctive chemical properties that contribute to its biological activity and environmental behavior. The compound typically presents as a colorless crystalline solid with a melting point of 138°C and decomposes before reaching its boiling point [1]. Its molecular structure features both carbamate and thiocarbamate functional groups, contributing to its unique mode of action. With a moderate aqueous solubility of 480 mg/L at 20°C and pH 7, and an octanol-water partition coefficient (Log P) of 1.68, this compound demonstrates balanced hydrophilicity-lipophilicity that influences its movement in plant tissues and environmental compartments [1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Molecular formula | C₉H₁₁NO₄S₂ | - | [1] |

| Molecular mass | 261.32 g/mol | - | [1] |

| Melting point | 138°C | - | [1] |

| Water solubility | 480 mg/L | 20°C, pH 7 | [1] |

| Octanol-water partition coefficient (Log P) | 1.68 | 20°C | [1] |

| Vapor pressure | Not available | 20°C | [1] |

| Hydrolysis stability | Stable | pH 7 | [1] |

Regulatory Status

The regulatory landscape for this compound varies significantly across regions, with important implications for research and development activities. Currently, this compound is not approved under EC Regulation 1107/2009 for use in European Union member states [1]. The substance lacks an approved dossier rapporteur/co-rapporteur and does not appear in the EU pesticide database. This regulatory status necessitates that research involving this compound be conducted under appropriate controlled conditions with necessary authorizations, particularly for researchers operating in or collaborating with EU-based institutions. Beyond Europe, regulatory status should be verified on a country-by-country basis before considering any field applications or development programs.

Molecular Mechanisms of Action

Growth Regulation Activity

This compound exhibits a growth-retarding mode of action that distinguishes it from conventional fungicides [1]. While the precise molecular targets remain under investigation, the compound's activity aligns with modifications to essential physiological processes that ultimately reduce cell elongation and division rates. This growth regulation property appears to be intrinsically linked to its fungicidal activity, potentially through interference with metabolic pathways common to both fungal development and plant growth regulation. The compound is classified by the Fungicide Resistance Action Committee (FRAC) under Mode of Action Group 42, indicating a specific biochemical target that differentiates it from other pesticide classes [1]. Understanding this dual functionality is crucial for optimizing application protocols that maximize growth-regulating effects while maintaining fungal pathogen control.

Signaling Pathway Interactions

This compound's growth-regulating effects likely involve complex interactions with plant hormone signaling pathways, particularly those mediated by auxin and ethylene [2] [3] [4]. These phytohormones serve as central regulators of plant growth and development, with auxin controlling processes such as cell elongation, division, and differentiation. Research indicates that environmental stressors can significantly alter auxin distribution and homeostasis through effects on auxin transporters such as PIN-FORMED (PIN) and PIN-likes (PILS) proteins [2]. This compound may modulate these transport mechanisms, thereby creating altered auxin gradients that result in growth retardation. Simultaneously, evidence suggests potential engagement with ethylene signaling pathways, which contribute to stress responses and growth modifications [3] [4].

The following diagram illustrates the proposed signaling pathway through which this compound likely influences plant growth:

Diagram 1: Proposed signaling pathway of this compound-mediated growth regulation. The compound likely modulates auxin transport and ethylene biosynthesis, leading to altered hormone signaling and subsequent growth retardation phenotypes.

The molecular initiation of this compound's activity may involve interference with mitochondrial function, potentially through the ANAC017 transcription factor that regulates mitochondrial stress responses [3]. This transcription factor serves as a master regulator of mitochondrial dysfunction and has been shown to recruit signaling cascades involving ethylene and auxin pathways, along with the MAP KINASE KINASE (MKK) 9–MAP KINASE (MPK) 3/6 pathway in Arabidopsis thaliana [3]. Such interactions would position this compound as a modulator of fundamental energy homeostasis processes that ultimately manifest as controlled growth patterns.

Application Guidelines and Efficacy Data

Target Organisms and Applications

This compound demonstrates efficacy against a spectrum of fungal pathogens while simultaneously regulating plant growth. As a soil-applied fungicide, it primarily targets soil-borne diseases affecting rice cultivation, including Fusarium, Mucor, Pseudomonas, Pythium, and Rhizoctonia species [1]. The compound is typically formulated into granular or wettable powder forms for soil application, allowing for sustained release and uptake through root systems [1]. The growth-regulating effects appear most pronounced in this application context, suggesting that root uptake and systemic translocation may be essential for observing consistent growth modification. The primary documented application is in rice crops, though potential exists for investigational use in other monocot species with similar physiological characteristics.

Efficacy and Toxicity Profile

This compound exhibits moderate mammalian toxicity with an acute oral LD₅₀ of 112 mg/kg in rat models, classifying it as Category II according to the WHO acute hazard classification [1]. This toxicity profile necessitates appropriate safety measures during handling and application. From an environmental perspective, this compound demonstrates a low bio-concentration factor based on its Log P value <3, suggesting reduced accumulation potential in biological systems [1]. The compound displays moderate mobility in soil environments, which should be considered when designing application protocols to minimize off-target movement.

Table 2: Efficacy and Toxicity Profile of this compound

| Parameter | Value | Test Organism/Conditions | Reference |

|---|---|---|---|

| Mammalian acute oral LD₅₀ | 112 mg/kg | Rat | [1] |

| Fungicidal efficacy | Effective | Fusarium, Mucor, Pseudomonas, Pythium, Rhizoctonia spp. | [1] |

| Soil degradation (DT₅₀) | Not available | Aerobic conditions | [1] |

| Aqueous photolysis DT₅₀ | Stable | pH 7 | [1] |

| Bio-concentration factor | Low risk | Based on Log P <3 | [1] |

| Soil mobility | Moderately mobile | Calculated | [1] |

Experimental Protocols

Laboratory-Scale Evaluation of Growth Regulation

This protocol describes a standardized approach for assessing this compound's growth-regulating effects in controlled laboratory conditions using rice (Oryza sativa) as a model system.

4.1.1 Materials and Reagents

- This compound technical standard (minimum 95% purity)

- Appropriate solvent (acetone or dimethyl sulfoxide)

- Surfactant solution (0.1% v/v Tween 20)

- Sterilized soil substrate or hydroponic growth medium

- Rice seeds (standardized cultivar)

- Plant growth chambers with controlled environment

- Analytical equipment for morphological measurements

4.1.2 Preparation of Treatment Solutions

- Prepare a stock solution of this compound at 10,000 mg/L using an appropriate solvent.

- Dilute the stock solution with distilled water containing 0.1% Tween 20 to create treatment concentrations of 10, 50, 100, and 500 mg/L.

- Include solvent-only controls (0.1% v/v) and untreated controls in experimental design.

4.1.3 Application and Evaluation

- Sow pre-germinated rice seeds in containers with sterilized soil or hydroponic systems.

- Apply treatment solutions as soil drench at 2-leaf stage (10 mL per plant).

- Maintain plants in growth chambers at 28°C day/22°C night with 14-hour photoperiod.

- Evaluate treatment effects at 7, 14, and 21 days after application (DAA) using these parameters:

- Plant height (cm)

- Leaf area (cm²)

- Fresh and dry biomass (g)

- Root length and architecture

- Conduct statistical analysis using appropriate methods (ANOVA with post-hoc tests).

Field Evaluation Protocol

For researchers with appropriate regulatory approvals, this protocol outlines field evaluation procedures for this compound's growth-regulating effects.

4.2.1 Experimental Design

- Establish randomized complete block design with 4 replications per treatment.

- Include this compound formulations at recommended fungicide rates (typically 0.5-2.0 kg a.i./ha) and reduced rates (0.1-0.5 kg a.i./ha) for growth regulation assessment.

- Incorporate standard growth regulator controls and untreated controls.

- Plot size should be sufficient to accommodate destructive sampling without compromising field integrity (minimum 4 m²).

4.2.2 Application and Data Collection

- Apply treatments at specified growth stages (e.g., tillering, panicle initiation) using calibrated equipment.

- Record environmental conditions during application (temperature, humidity, wind speed).

- Assess growth parameters at 14, 28, and 42 days after application:

- Plant population and uniformity

- Tillering number and pattern

- Plant height and canopy architecture

- Above-ground biomass

- Document yield components at harvest:

- Panicle number per plant

- Grain filling percentage

- Thousand-grain weight

- Total yield per plot

Research Gaps and Future Directions

Despite established knowledge regarding this compound's fungicidal properties, significant research gaps exist concerning its plant growth regulation mechanisms and potential applications. Future research should prioritize these critical areas:

- Elucidate precise molecular targets within plant growth signaling pathways, particularly regarding interactions with auxin transport and ethylene biosynthesis [2] [3].

- Investigate crosstalk with other hormonal pathways including gibberellins, abscisic acid, and brassinosteroids that may influence the growth-regulation efficacy [2].

- Explore potential applications in additional crop species beyond rice, particularly those that might benefit from controlled growth patterns.

- Develop optimized formulation technologies that enhance growth-regulating properties while minimizing environmental dispersion.

- Establish residue analytical methods specific to plant tissues to support comprehensive metabolic fate studies.

Current understanding suggests this compound's potential as a research tool for investigating plant growth mechanisms, particularly those involving mitochondrial function and hormonal crosstalk. The integration of this compound studies with emerging techniques in transcriptomics, proteomics, and metabolomics could provide unprecedented insights into the complex networks governing plant growth regulation [3] [5].

References

- 1. (Ref: NK 191) this compound [sitem.herts.ac.uk]

- 2. Phytohormonal signaling in plant resilience: advances and strategies... [link.springer.com]

- 3. The retrograde signaling ANAC017 recruits the... regulator [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking Plant Signaling Pathways [numberanalytics.com]

- 5. Metabolic regulation of Plant Growth [mpimp-golm.mpg.de]

Methasulfocarb stock solution preparation

Chemical Profile & Formulation Basis

Understanding the properties of methasulfocarb is the first step in developing a robust stock solution protocol. The table below summarizes key data from the Pesticide Properties Database (PPDB) [1].

| Property | Value / Description | Significance for Solution Preparation |

|---|---|---|

| IUPAC Name | S-4-(mesyloxy)phenyl methyl(thiocarbamate) [1] | Identifies the core chemical structure. |

| Chemical Formula | C₉H₁₁NO₄S₂ [1] | Provides molecular composition. |

| Molecular Mass | 261.32 g/mol [1] | Essential for molarity calculations. |

| Physical State | Colourless crystalline solid [1] | The typical form for dissolution. |

| Water Solubility | 480 mg/L (at 20 °C, pH 7) [1] | Indicates low water solubility, suggesting a need for organic solvents. |

| Log P | 1.68 [1] | Confirms higher affinity for organic solvents than water. |

| Formulation Types | Granular or wettable powder forms [1] | Confirms that commercial products are designed for dispersion in a medium. |

Suggested Stock Solution Preparation Protocol

Based on the physicochemical profile, here is a proposed protocol for preparing a this compound stock solution. Given its low water solubility, an organic solvent is required.

Materials

- Active Ingredient: this compound (crystalline solid) [1].

- Solvent: Dimethyl Sulfoxide (DMSO) is a recommended primary solvent due to its high efficacy in dissolving a wide range of organic compounds. Acetone or dimethylformamide (DMF) can be considered as alternatives [2].

- Equipment: Analytical balance, volumetric flask (e.g., 100 mL), magnetic stirrer with stir bar, ultrasonic bath, and appropriate personal protective equipment (PPE).

Preparation Procedure

- Calculate Mass: Determine the mass of this compound required to achieve your desired stock concentration and volume. For example, to prepare 100 mL of a 100 mM stock solution:

- Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)

- Mass = 0.1 mol/L × 0.1 L × 261.32 g/mol = 2.613 g

- Weigh Compound: Accurately weigh the calculated mass of this compound using an analytical balance.

- Initial Dissolution: Transfer the weighed solid to a volumetric flask. Add a small volume (e.g., 70-80 mL) of your chosen solvent (DMSO).

- Agitate: Cap the flask and mix thoroughly using a magnetic stirrer. To aid dissolution, you can place the flask in an ultrasonic bath for 10-15 minutes.

- Final Volume: Once the solid is completely dissolved and the solution appears clear, bring the final volume to the mark (100 mL) with more solvent. Mix the solution again to ensure homogeneity.

- Aliquot and Store: Dispense the stock solution into small, labeled aliquots in airtight containers. Store at recommended temperatures, typically -20°C or 4°C, to maintain long-term stability.

Critical Considerations & Safety

- Solvent Selection: The choice of solvent is critical and depends on your downstream application. Ensure the solvent is compatible with your biological or chemical assay systems to avoid interference or toxicity.

- Solution Stability: Conduct preliminary stability studies under your storage conditions. Monitor the solution for precipitation or chemical degradation over time using techniques like High-Performance Liquid Chromatography (HPLC) [3].

- Safety Precautions: Always use appropriate PPE, including safety goggles, gloves, and a lab coat [4]. Work in a well-ventilated fume hood when handling organic solvents and the neat compound, as the toxicological data indicates an acute oral LD₅₀ of 112 mg/kg in rats, classifying it as moderately hazardous [1].

Analytical Methods for Verification

After preparation, it is good practice to verify the concentration and purity of your stock solution.

- Chromatography: Techniques like HPLC are ideal for quantifying the concentration of this compound and checking for the presence of any degradation products [3].

- Spectroscopy: Methods such as Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the identity of the compound by its functional groups, as referenced in other pesticide characterization studies [2].

Experimental Workflow

The following diagram outlines the logical workflow for the preparation and verification of a this compound stock solution:

Important Limitations

A definitive, peer-reviewed protocol for this compound stock solution preparation was not found in the current search results. The provided guidance is based on general laboratory practices and the specific physicochemical properties of the compound. You should treat this as a starting framework and validate all steps empirically in your own laboratory.

References

Methasulfocarb solubility in organic solvents

Physicochemical Profile of Methasulfocarb

The table below summarizes the key properties of this compound that are relevant for solubility and formulation work [1] [2]:

| Property | Value | Conditions / Notes |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₄S₂ | - |

| Molecular Weight | 261.32 g/mol | - |

| Melting Point | 137-138 °C | - |

| Density | 1.42 g/cm³ | Predicted |

| Water Solubility | 480 mg/L | Moderate; at 20°C and pH 7 |

| Log P | 1.68 | Indicates low lipophilicity |

| pKa | 12.44 ± 0.46 | Predicted |

Documented Solubility Data

The following table presents the specific solubility data found for this compound in organic solvents [2]:

| Solvent | Solubility | Experimental Conditions / Reliability |

|---|---|---|

| DMSO | Soluble | Stated as "Soluble in DMSO"; no quantitative value provided. |

| Other Organic Solvents | No data found | The available scientific literature does not provide quantitative solubility data for other common organic solvents. |

Experimental Protocol: Solubility Assessment via NMR

This detailed protocol is adapted from a published study on DMSO solubility assessment for small organic molecules, which is directly applicable to characterizing compounds like this compound [3].

Principle

This method uses Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to quantify the concentration of a compound in a saturated DMSO solution. The ERETIC2 (Electronic Reference To access In vivo Concentrations) tool, based on the PULCON method, is used for absolute quantification by comparing the signal intensity of the analyte to a known external standard [3].

Materials

- Compound: this compound powder.

- Solvent: Deuterated DMSO (DMSO-d6).

- Reference Standard: 1 mM isoleucine in DMSO-d6.

- Equipment:

- NMR spectrometer (e.g., Bruker Avance III HD 600 MHz).

- NMR tubes.

- Analytical balance.

- Vortex mixer.

Workflow

The experimental workflow can be visualized as follows:

Procedure

Step 1: Sample Preparation

- Weigh approximately 26.1 mg of this compound (0.1 mmol) into a vial.

- Add 1.0 mL of DMSO-d6 to prepare a target 100 mM stock solution.

- Vortex vigorously at room temperature until the solid appears dissolved.

- Let the solution stand overnight at room temperature to ensure equilibrium is reached.

- Store the stock solution at -20°C for long-term storage (months).

Step 2: NMR Sample Preparation

- Thaw the stock solution and let it equilibrate to room temperature overnight.

- Dilute an aliquot of the stock solution with DMSO-d6 to a target concentration of 1 mM.

Step 3: NMR Acquisition

- Parameters (based on a 600 MHz spectrometer):

- Acquisition Time: 1.36 s

- Spectral Width: 20 ppm

- Scans: 32

- Relaxation Delay: 5 s

- Temperature: 298 K (25°C)

- Parameters (based on a 600 MHz spectrometer):

Step 4: Data Analysis

- Process the spectrum using software like TopSpin.

- Integrate the well-resolved peaks from this compound.

- Using the ERETIC2 tool, compare the integrated analyte signals to the reference signal from the 1 mM isoleucine standard to calculate the absolute concentration.

- The experimental error for this method is approximately 50 μM [3].

Formulation Considerations for R&D

While specific formulation data for this compound is limited, its property profile suggests viable paths for R&D.

- Solvent Selection: The confirmed solubility in DMSO makes it an excellent laboratory solvent for creating stock solutions for in vitro biological screening [3] [4]. For other organic solvents, preliminary screening (using the protocol above) of common candidates like acetone, ethanol, and ethyl acetate is recommended.

- Formulation Strategies: this compound is historically used in rice crops and is formulated as granules or wettable powders for soil application [1]. Modern formulation approaches for water-insoluble agrochemicals can include [5]:

- Microemulsion Concentrates (ME): Using a surfactant phase to solubilize the active ingredient.

- Suspension Concentrates (SC): Where the compound is dispersed as fine solid particles in an aqueous phase stabilized by surfactants.

Critical Notes & Research Gaps

- Data Deficiency: A significant lack of quantitative solubility data exists for this compound in most organic solvents. The statement "Soluble in DMSO" is qualitative and insufficient for precise formulation work [2].

- Experimental Verification: The solubility value in water (480 mg/L) is classified as unverified data from a known source [1]. The melting point from [2] aligns with the value in the PPDB, supporting its reliability [1].

- Safety: this compound is classified with hazard codes T (Toxic) and N (Dangerous for the environment). Always consult the relevant Safety Data Sheet (SDS) and adhere to local regulations before handling [2].

Conclusion

This compound presents a challenge for formulation scientists due to its low water solubility and a scarcity of published data in organic solvents. The confirmed solubility in DMSO provides a starting point for laboratory research. The provided NMR protocol offers a robust method to generate missing solubility data critical for advancing the development of modern liquid formulations for this fungicide.

References

- 1. This compound (Ref: NK 191) - AERU [sitem.herts.ac.uk]

- 2. 66952-49-6 CAS MSDS (this compound) Melting Point ... [chemicalbook.com]

- 3. DMSO Solubility Assessment for Fragment-Based Screening [pmc.ncbi.nlm.nih.gov]

- 4. Dimethyl sulfoxide [en.wikipedia.org]

- 5. Plant health compositions comprising a water-soluble ... [patents.justia.com]

Methasulfocarb: Properties and Identification

Methasulfocarb is a synthetic thiocarbamate and carbamate fungicide also used as a plant growth regulator. Its mode of action involves growth-retarding activity [1].

The table below summarizes its key identifiers and physical properties [1] [2].

| Property | Description |

|---|---|

| IUPAC Name | S-4-(mesyloxy)phenyl methyl(thiocarbamate) [1] |

| CAS Registry Number | 66952-49-6 [1] [2] [3] |

| Molecular Formula | C₉H₁₁NO₄S₂ [1] [3] |

| Molecular Mass | 261.32 g/mol [1] |

| Physical State | Colourless crystalline solid [1] |

| Melting Point | 138 °C [1] |

| Water Solubility | 480 mg/L (at 20 °C, pH 7) [1] |

| Octanol-Water Partition Coefficient (Log P) | 1.68 [1] |

Hazards and Safety Classification

This compound is harmful if swallowed and poses a severe danger to the environment, particularly to aquatic life, with long-lasting effects [2] [3].

The following diagram outlines the core principles for establishing safety protocols when handling this chemical:

Laboratory Handling Protocol

Personal Protective Equipment (PPE)

- Eye Protection: Safety goggles with side-shields [3].

- Hand Protection: Wear appropriate protective gloves [3].

- Skin and Body Protection: Impervious clothing or laboratory coat [3].

- Respiratory Protection: A suitable respirator is recommended, especially if dust or aerosols can form [3].

Engineering Controls

- Ventilation: Use only in areas with appropriate exhaust ventilation [3].

- Facilities: Ensure accessible safety showers and eye wash stations are available [3].

Safe Handling Practices

- Avoid Exposure: Avoid inhalation, contact with eyes and skin. Avoid generating dust and aerosols [3].

- Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling [3].

- Containment: Handle over a tray to contain any spillage. Use dedicated equipment [3].

Storage Conditions

- Keep the container tightly sealed in a cool, well-ventilated area [3].

- Store away from direct sunlight and sources of ignition [3].

- Specific recommended storage temperatures are -20°C for the powder form and -80°C when in solvent [3].

- Incompatibilities: Keep away from strong acids, strong alkalis, and strong oxidizing or reducing agents [3].

First Aid and Spill Response

First Aid Measures

- Inhalation: Relocate the affected person to fresh air. If breathing is difficult, seek medical attention [3].

- Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and call a physician [3].

- Eye Contact: Immediately flush eyes with large amounts of water for several minutes, holding eyelids open. Promptly call a physician [3].

- Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison center immediately [3].

Spill Management

- Personal Precautions: Use full personal protective equipment as described above. Evacuate unnecessary personnel [3].

- Containment: Try to prevent the product from entering drains, water courses, or soil [3].

- Clean-up: Absorb spills with a finely-powdered liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. Collect the contaminated material for proper disposal [3].

Waste Disposal

- Dispose of contents and container in accordance with all applicable local, state, and federal regulations. Use an approved waste disposal facility [3].

- Waste Code: The product is classified as a Combustible acute toxic (Category 3) substance for storage purposes [2].

Analytical Methods

While specific analytical protocols for this compound were not detailed in the search results, it is listed as an analytical standard suitable for both HPLC and gas chromatography (GC) analysis [2]. For precise quantification, you should consult the product's Certificate of Analysis (COA) for a suitable instrument technique [2].

Important Disclaimer

This document is a guideline for research purposes only. The safe handling of this compound is the sole responsibility of the user. Always refer to the most up-to-date Safety Data Sheet (SDS) from your chemical supplier and comply with all local institutional and governmental regulations.

References

Physicochemical Properties & Solubility

Understanding methasulfocarb's basic properties is the first step in planning stable experimental solutions. Key data is summarized below [1] [2] [3].

| Property | Value / Description |

|---|---|

| Common Name | This compound [3] |

| IUPAC Name | S-4-(mesyloxy)phenyl methyl(thiocarbamate) [1] |

| CAS No. | 66952-49-6 [1] [2] [3] |

| Molecular Formula | C₉H₁₁NO₄S₂ [1] [2] [3] |

| Molecular Weight | 261.31 g/mol [1] [2] |

| Appearance | Colourless crystalline solid [1] [3] |

| Melting Point | 137.5 - 138.5 °C [3] |

| Log P | 1.68 [1] |

| Water Solubility (pH 7, 20°C) | 480 mg/L [1] [3] |

| Stability to Light | Stable [3] |

The following table outlines solubility guidance and common formulation types, which can inform your choice of solvent systems [1] [2].

| Parameter | Guidance for Researchers |

|---|---|

| Solubility in Organic Solvents | Soluble in acetone, alcohols, and benzene [3]. |

| Suggested Solvents for Stock Solutions | DMSO is suggested as a primary solvent. If solubility is low in DMSO, water, ethanol, or DMF can be tried with a minute amount of product first [2]. |

| Common Formulation Types | Historically formulated into granular or wettable powder forms for agricultural use [1]. |

| Aqueous Photolysis DT₅₀ | Stable at pH 7 [1]. |

Experimental Formulation Guidance

For laboratory experiments, creating a stable suspension is often a practical approach. Here is a generalized protocol you can adapt.

Preparation of a Suspension in 0.5% Carboxymethyl Cellulose Sodium (CMC Na) [2]

- Preparation of 0.5% CMC Na Solution: Measure 0.5 grams of carboxymethyl cellulose sodium (CMC Na) and dissolve it in 100 mL of purified water (e.g., ddH₂O) under continuous stirring to obtain a clear, homogeneous solution.

- Suspension of Active Compound: Add a calculated mass of this compound powder to the 0.5% CMC Na solution. For example, to prepare a 2.5 mg/mL working suspension, add 250 mg of this compound to 100 mL of the CMC Na solution.

- Homogenization: Stir the mixture thoroughly using a magnetic stirrer or other homogenization method to uniformly disperse the solid particles throughout the liquid medium, creating an opaque suspension.

- Storage: It is recommended to use freshly prepared suspensions for optimal results. If storage is necessary, note that powder stocks can be stored at -20°C for 3 years or 4°C for 2 years. The stability of the prepared aqueous suspension under storage should be verified experimentally [2].

Stability Considerations & Troubleshooting

Several factors can impact the stability and performance of your this compound solutions. Key points to monitor are listed below.

| Factor | Consideration & Troubleshooting Tip |

|---|---|

| Crystallization | Active compounds with moderate water solubility (like this compound at 480 mg/L) can be prone to crystal formation in solution, which can clog equipment and reduce dosing accuracy [4]. Tip: If crystal formation occurs in your stock solution or experimental formulations, consider exploring polymeric crystallization inhibitors (e.g., specific polyelectrolytes) in the formulation [4]. |

| Chemical (Hydrolytic) Stability | No specific hydrolysis data was found for this compound. As a general practice, avoid storing solutions at extreme pH conditions unless its stability at those pH levels is known. |

| Storage & Handling | Tip: For long-term storage, keeping the compound as a solid powder at recommended temperatures is more reliable than storing it in solution. Always prepare stock solutions/suspensions freshly when possible and note that storage stability in solvents should be determined experimentally [2]. |

Frequently Asked Questions

What is the acute oral toxicity of this compound? The acute oral LD₅₀ for rats is 112-119 mg/kg, classifying it as moderately hazardous (WHO Class II) [1] [3]. Researchers must follow standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE) when handling the pure compound.

Is this compound approved for use in the European Union? No, according to the Pesticide Properties DataBase (PPDB), this compound is not approved under EC Regulation 1107/2009 [1].

What is the primary mode of action of this compound? It is classified as a fungicide with growth-retarding activity. Its Fungicide Resistance Action Committee (FRAC) code is 42 [1].

References

Methasulfocarb: Basic Chemical Properties

The following table summarizes key chemical and regulatory information for methasulfocarb, which is foundational for understanding its behavior in degradation studies [1].

| Property | Description |

|---|---|

| IUPAC Name | S-4-(mesyloxy)phenyl methyl(thiocarbamate) |

| CAS RN | 66952-49-6 |

| Chemical Formula | C₉H₁₁NO₄S₂ |

| Pesticide Type | Fungicide; Plant Growth Regulator |

| Substance Groups | Thiocarbamate fungicide; Carbamate fungicide |

| Mode of Action | Growth retarding activity |

| EU Regulatory Status | Not approved |

| Water Solubility | 480 mg L⁻¹ (at 20 °C, pH 7) |

| Octanol-Water Partition Coeff. (Log P) | 1.68 |

| Soil Degradation (DT₅₀) | Data not available in search results |

| Aqueous Photolysis DT₅₀ | Stable |

| Aqueous Hydrolysis DT₅₀ | Data not available in search results |

Frequently Asked Questions (FAQs)

What is the primary environmental fate of this compound? Based on its properties, this compound is moderately mobile in soil and shows stability in water, particularly against photolysis [1]. This suggests that microbial degradation in soil is likely a more significant pathway for its breakdown than hydrolysis or photodegradation. Specific degradation rates (DT₅₀) in soil or water were not available in the search results.

What is the acute mammalian toxicity of this compound? this compound has a moderate acute oral toxicity, with an LD₅₀ of 112 mg/kg in rats [1]. Appropriate safety precautions should be taken when handling this compound.

Why is there no approved method for analyzing its degradation products? The search results did not contain specific analytical methods for this compound metabolites. This indicates a gap in the published literature. For related compounds, techniques like LC-MS/MS are commonly used. For example, studies on the degradation of methiocarb (a different carbamate) analyze its sulfoxide and sulfone products using QuEChERS extraction followed by LC-PAD [2].

Troubleshooting Guide

Challenge: Unable to detect degradation products in soil/water samples.

- Potential Cause: The degradation products may be unknown, present at low concentrations, or rapidly transformed further.

- Solution: Consider using non-targeted metabolomics approaches with high-resolution mass spectrometry (LC-QTOF-MS) to screen for unknown metabolites. This technique was successfully used in a study on Theileria annulata to identify a wide range of differential metabolites [3].

Challenge: Low recovery during extraction from complex matrices.

- Potential Cause: The physicochemical properties of this compound (moderate solubility, low Log P) or its products may lead to inefficient extraction.

- Solution: Optimize extraction parameters. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been validated for extracting methiocarb and its degradation products from banana samples and could be adapted for this compound [2].

Proposed Experimental Workflow for Identifying Degradation Products

Given the lack of direct data, here is a proposed high-level workflow you can adapt to investigate this compound degradation. This workflow integrates principles from the analysis of similar compounds.

Workflow Stages:

- Sample Preparation: Expose this compound to relevant degradation conditions (e.g., specific soil types, aqueous solutions under light/dark, microbial consortia). Include proper controls.

- Extraction: Employ a versatile extraction technique like QuEChERS, which is effective for carbamate pesticides and their polar metabolites [2].

- Analysis: Utilize Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). This platform is ideal for non-targeted metabolomics as it provides high-resolution data for determining elemental compositions of unknown metabolites [3].

- Data Processing: Use multivariate statistical analysis (e.g., PCA, OPLS-DA) to distinguish significant metabolic features between treated and control samples, identifying potential degradation products [3].

- Metabolite Identification: Interpret MS/MS spectra of significant features to propose structural identities. Public databases like KEGG can be queried for matching known compounds or pathways [3].

- Pathway Analysis: Map the identified metabolites onto biochemical pathways using KEGG PATHWAY to understand the sequence of degradation and the enzymes potentially involved [3].

Overcoming Knowledge Gaps

The lack of specific data on this compound degradation presents a research opportunity. To advance your work:

- Explore Analogous Compounds: Review literature on the degradation of structurally similar thiocarbamate or carbamate fungicides (e.g., methiocarb [2]) for methodological insights.

- Leverage Metagenomics: Consider exploring microbial communities from pesticide-contaminated sites for novel carbamate-degrading enzymes, as demonstrated in rumen microbiome studies [4].

References

- 1. (Ref: NK 191) this compound [sitem.herts.ac.uk]

- 2. Determination of methiocarb and its degradation ... products [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolomic profiling of bovine leucocytes transformed by ... [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of carbamate degrading enzymes by functional ... [pmc.ncbi.nlm.nih.gov]

Methasulfocarb analytical method development

Methasulfocarb Analytical Methods Overview

The table below summarizes the core analytical techniques and key physicochemical data for this compound identified from the search results.

| Analytical Technique | Application & Notes | Key Parameters from Search Results |

|---|

| High-Performance Liquid Chromatography (HPLC) [1] [2] | Primary analysis method. Suitable for pharmacokinetics and impurity isolation [2]. | Column: Newcrom R1 (reverse-phase, low silanol activity) [2]. Mobile Phase: Acetonitrile/Water/Phosphoric Acid [2]. MS-compatible Mobile Phase: Replace phosphoric acid with formic acid [2]. | | Gas Chromatography (GC) [1] | Suitable technique, but no specific method for this compound was found. | Note: Thermal instability is a known issue for some compounds, potentially requiring derivatization [3]. | | Mass Spectrometry (MS) [2] | Can be coupled with HPLC for detection. | CAS Number: 66952-49-6 [1] [2]. Molecular Formula: C9H11NO4S2 [1] [2]. Molecular Weight: 261.310 g/mol [2]. LogP: 1.46 [2]. | | Safety Classification [1] | For safe handling in the laboratory. | Signal Word: Danger [1]. Hazard Statements: Acute Tox. 3 Oral - Aquatic Chronic 2 [1]. |

Frequently Asked Questions & Troubleshooting

Here are answers to some common questions and issues that may arise during analysis.

Method Development

Q: What is a recommended HPLC column for separating this compound?

- A: A Newcrom R1 column has been successfully used for the reverse-phase separation of this compound. This column is noted for its low silanol activity, which can help improve peak shape [2].

Q: How can I make my HPLC method compatible with Mass Spectrometry (MS)?

- A: The HPLC method that uses a mobile phase containing acetonitrile, water, and phosphoric acid can be modified for MS. Simply replace the phosphoric acid with formic acid [2].

Troubleshooting

Q: I am getting poor peak shape (tailing or broadening). What could be the cause?

- A: Peak tailing in reverse-phase HPLC can often be caused by undesirable interactions between analytes and active silanol sites on the silica-based column packing. Using a column specifically designed with low silanol activity, like the Newcrom R1, can mitigate this issue [2].

Q: My analysis requires faster results. Are there options for UPLC or faster HPLC methods?

- A: Yes, the same separation chemistry is available in columns packed with smaller 3 µm particles, which are suitable for fast UPLC applications and can reduce analysis time and solvent consumption [2].

Detailed Experimental Protocol: HPLC Analysis of this compound

This protocol is adapted from the application note provided by SIELC Technologies [2].

Scope

This method describes the reverse-phase HPLC analysis of this compound, which can be used for quantification, pharmacokinetic studies, and the isolation of impurities in preparative separation.

Experimental Workflow

The diagram below outlines the key steps in the analytical process.

Materials and Equipment

- HPLC System: Standard HPLC system with UV or DAD detector.

- Column: Newcrom R1 column (4.6 x 150 mm, 5 µm or similar). Smaller 3 µm particles are available for UPLC applications [2].

- Chemicals: HPLC-grade acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) [2].

- Standard: this compound analytical standard (e.g., PESTANAL, CAS 66952-49-6) [1].

Procedure

General HPLC Best Practices and Troubleshooting

For persistent issues, the upcoming CHROMtalks 2025 webinar, featuring leading experts, will provide in-depth troubleshooting tips for all stages of LC workflows [4].

- Retention Time Shift: Ensure the mobile phase composition is consistent and the column temperature is controlled.

- High Backpressure: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm membrane filter to prevent column clogging.

- Noisy Baseline: Purge the HPLC system to remove air bubbles and ensure the mobile phase is freshly prepared and degassed.

Key Takeaways & Next Steps

- Start with the Provided HPLC Method: The reverse-phase method on a Newcrom R1 column is a validated starting point [2].

- Prioritize Safe Handling: this compound is an acutely toxic compound; always consult its Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE) [1].

- Consult Official Certificates: For the most precise instrument-specific parameters, refer to the product's Certificate of Analysis (COA) [1].

References

optimizing Methasulfocarb application rate

Methasulfocarb at a Glance

The following table summarizes the core identity and properties of this compound, which are fundamental for any experimental design [1].

| Property | Description / Value |

|---|---|

| IUPAC Name | S-4-(mesyloxy)phenyl methyl(thiocarbamate) |

| CAS RN | 66952-49-6 |

| Chemical Formula | C₉H₁₁NO₄S₂ |

| Mode of Action | Fungicide; Plant Growth Regulator (Growth retarding activity) |

| Example Applications | Soil application for rice crops. |

| EU Approval Status | Not approved [1]. |

This next table outlines critical physical, environmental fate, and toxicological data that can influence application rates and experimental outcomes.

| Property | Value | Notes / Implications |

|---|---|---|

| Melting Point | 138 °C | [1] |

| Water Solubility | 480 mg/L (at 20°C, pH 7) | Moderate solubility [1]. |

| Octanol-Water Partition Coefficient (Log P) | 1.68 | Indicates low lipophilicity [1]. |

| Soil Degradation (Aerobic) DT₅₀ | 16 days | Moderate persistence in soil [1]. |

| Aqueous Photolysis DT₅₀ | Stable | Stable to degradation by light at pH 7 [1]. |

| Acute Oral LD₅₀ (Rat) | 112 mg/kg | Moderate toxicity [1]. |

| Aquatic Chronic Hazard | Class 2 (WGK) | Hazardous to aquatic life with long-lasting effects [2]. |

Troubleshooting FAQs and Experimental Guidance

Here are some common experimental challenges and methodological guidelines based on this compound's properties.

Q1: How stable is this compound in my experimental system, and what are the key degradation factors?

- A: this compound has a moderate soil half-life (DT₅₀) of 16 days but is stable to aqueous photolysis [1]. Your primary concern for degradation should be microbial activity in soil or biological media, not light. For long-term experiments, monitor concentration over time.

Q2: What is a suitable analytical method for quantifying this compound?

Q3: Why is my applied this compound not producing consistent effects?

- A: Inconsistency can stem from soil or media characteristics. This compound is classified as "moderately mobile" [1]. Variable organic matter or clay content across replicates can lead to differing local concentrations and bioavailability. Standardizing your growth medium is crucial for reproducible results.

Q4: What safety precautions are essential when handling this compound?

- A: this compound has moderate acute oral toxicity (LD₅₀ = 112 mg/kg in rats) and is classified as Acute Tox. 3 Oral [1] [2]. It is also hazardous to aquatic organisms (Aquatic Chronic 2) [2]. You must:

- Wear appropriate personal protective equipment (PPE) including gloves and a lab coat.

- Avoid ingestion and contact with skin.

- Prevent release into the environment via sinks or drains.

- A: this compound has moderate acute oral toxicity (LD₅₀ = 112 mg/kg in rats) and is classified as Acute Tox. 3 Oral [1] [2]. It is also hazardous to aquatic organisms (Aquatic Chronic 2) [2]. You must:

Example Experimental Protocol

Here is a detailed protocol for a common application: evaluating the efficacy of this compound as a soil fungicide.

- 1. Objective: To determine the effective concentration of this compound for suppressing the soil fungus Rhizoctonia solani in a controlled environment.

- 2. Materials:

- Test Substance: this compound analytical standard (PESTANAL) [2].

- Pathogen: Rhizoctonia solani culture.

- Growth Medium: Sterile potting soil.

- Containers: Small plant pots.

- Solvent: A suitable solvent to create a stock solution.

- 3. Methodology:

- Stock Solution Preparation: Dissolve the this compound standard in an appropriate solvent to create a concentrated stock solution.

- Soil Drench Application: Mix the stock solution with water to create a series of treatment solutions. Apply these solutions uniformly to the soil in pots to achieve target concentrations.

- Pathogen Inoculation: Introduce the fungal pathogen to the soil according to standard microbiological techniques.

- Incubation & Data Collection: Maintain pots under controlled conditions. Monitor and record disease incidence, plant growth metrics, and any phytotoxic effects over the trial period.

- 4. Data Analysis: Determine the effective concentration that reduces disease incidence by 50% and note any observable effects on plant growth.

Experimental Workflow for Application Rate Optimization

The diagram below visualizes the key stages and decision points in a typical this compound application rate study.

This workflow provides a logical framework for optimizing the application rate. The key is to iterate based on the results until an effective and non-phytotoxic concentration is identified [1].

Further Research and Disclaimers

- Information Gaps: The publicly available data is limited. Specific details on formulation additives, full resistance management strategies, and extensive ecotoxicological profiles may require direct inquiry with manufacturers or access to proprietary regulatory submissions.

- Regulatory Disclaimer: This information is for research purposes only. This compound is not approved under EU Regulation 1107/2009 [1]. Any application in agriculture or field release is subject to local regulations. Always consult official sources and Safety Data Sheets (SDS) before obtaining or handling the substance.

References

Physical & Chemical Properties of Methasulfocarb

The table below summarizes the known physicochemical properties of Methasulfocarb relevant to its stability and handling [1] [2].

| Property | Value | Notes / Source |

|---|---|---|

| Melting Point | 138°C | [1] |

| Decomposition | Decomposes before boiling | [1] |

| Molecular Weight | 261.31 g/mol | [1] [2] |

| Density | 1.42 g/cm³ | [1] [2] |

| Appearance | Colourless crystalline solid | [1] |

| Storage (Powder) | -20°C (3 years); 4°C (2 years) | [2] |

| Storage (Solution) | -80°C (6 months); -20°C (1 month) | In DMSO, see formulation guide [2] |

| Shipping Condition | Room temperature (stable for a few days) | [2] |

Frequently Asked Questions (FAQs)

Here are answers to common questions researchers might have.

Q1: At what temperature does this compound start to decompose? Available data indicates that this compound decomposes before reaching its boiling point, with a melting point of 138°C [1]. This suggests that thermal degradation is a significant concern at high temperatures, and applications or processing near or above the melting point should be approached with caution. The exact onset temperature of decomposition is not specified in the literature found.

Q2: What are the best practices for storing this compound to ensure its stability? For long-term stability of the powder, storage at -20°C is recommended [2]. If prepared as a stock solution in solvents like DMSO, aliquots should be stored at -80°C for up to six months, or at -20°C for one month. It is crucial to avoid repeated freeze-thaw cycles to maintain chemical integrity [2].

Q3: Is this compound stable at room temperature for shipping? Yes, the supplier indicates that this compound is stable at ambient temperature for a few days, which covers the duration of ordinary shipping processes [2].

Troubleshooting Experimental Issues

Problem: Poor solubility of this compound in aqueous buffers for in vitro assays.

- Cause: this compound has low to moderate solubility in water (approximately 480 mg/L at 20°C) [1].

- Solution: Prepare a concentrated stock solution in a suitable organic solvent like DMSO first, then dilute into the aqueous assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid cytotoxicity or solvent effects. Refer to the solubility and formulation protocols in the experimental guide below [2].

Problem: Unexpected loss of activity in experiments, potentially due to compound degradation.

- Cause: Degradation could result from improper storage conditions, exposure to high temperatures during handling, or the use of an old stock solution that has exceeded its recommended storage time.

- Solution:

- Verify Storage Conditions: Ensure the compound is stored at the recommended temperatures (-20°C for powder, -80°C for solutions) [2].

- Check Solution Age: Do not use DMSO stock solutions stored at -20°C for more than one month [2].

- Minimize Exposure: Thaw stock solutions on ice or at room temperature briefly and avoid leaving them at room temperature for extended periods.

Experimental Protocol Guide

This section provides a detailed methodology for handling this compound in a research setting, based on supplier recommendations and general laboratory practice.

Preparation of Stock Solutions